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Compound of Interest

Compound Name: Bevantolol Hydrochloride

Cat. No.: B132975

Disclaimer: Bevantolol Hydrochloride is a drug candidate whose development was
discontinued in 1989.[1] Consequently, comprehensive preclinical toxicology data is scarce in
the public domain. This guide summarizes available information and describes the standard
toxicological methodologies that would have been applied to a compound of this class during
its development period.

Introduction

Bevantolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that was
investigated for the treatment of hypertension and angina pectoris.[2][3][4][5][6][7] As with any
new pharmaceutical compound, a thorough preclinical toxicological screening is essential to
characterize its safety profile before administration to humans. This process involves a battery
of in vitro and in vivo studies to identify potential hazards, determine dose-response
relationships, and establish a safe starting dose for clinical trials. This document provides an
overview of the known toxicological profile of Bevantolol Hydrochloride and outlines the
standard experimental protocols relevant to its preliminary safety assessment.

Non-Clinical Toxicological Profile

Publicly available data on the specific preclinical toxicology of Bevantolol Hydrochloride is
limited. The following sections summarize the known information.

Acute Toxicity
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Acute toxicity studies are designed to determine the effects of a single, high dose of a
substance. The primary endpoint is typically the median lethal dose (LD50). Bevantolol
Hydrochloride is classified as "Harmful if swallowed".[4]

Data Presentation: Acute Toxicity of Bevantolol

] Route of
Species o . Parameter Value Reference
Administration

Rat Oral Predicted LD50 ~724.5 mg/kg* [4]

*Note: The referenced value is a prediction from admetSAR, cited as 2.0966 mol/kg.[4] This
has been converted to mg/kg assuming the unit was intended to be mmol/kg and using the
molecular weight of the Bevantolol free base (345.43 g/mol ). This value is consistent with an
Acute Toxicity Category 4 classification.

Repeated-Dose Toxicity

No publicly available data from sub-chronic (e.g., 28-day or 90-day) or chronic toxicity studies
for Bevantolol Hydrochloride were identified. Such studies would be critical for identifying
target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Specific genotoxicity data for Bevantolol Hydrochloride from standard assays like the Ames
test, in vitro micronucleus assay, or in vivo chromosomal aberration assay are not available in
the reviewed literature.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of
a substance on major physiological functions. While the primary pharmacology of Bevantolol as
a beta-blocker is well-documented, specific preclinical safety pharmacology data regarding its
effects on the central nervous, respiratory, and cardiovascular systems (beyond its therapeutic
intent) are not publicly available.

Standard Experimental Protocols
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The following methodologies describe standard approaches for key preliminary toxicology
experiments. These are generalized protocols and do not represent the specific studies
conducted for Bevantolol Hydrochloride, for which detailed records are not available.

Acute Oral Toxicity Study (General Guideline)

Objective: To determine the acute oral toxicity (approximated LD50) of a test substance.

Methodology:

Test System: Typically conducted in one rodent species (e.g., Wistar or Sprague-Dawley
rats).

» Animal Allocation: Healthy, young adult animals are randomly assigned to control and
treatment groups (e.g., 5 animals per sex per group).

o Dose Administration: The test substance is administered by oral gavage as a single dose. A
range of doses is used, typically in a geometric progression. A control group receives the
vehicle alone.

» Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,
changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

o Necropsy: All animals (including those that die during the study and those euthanized at the
end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

o Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit
analysis).

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse
mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

» Test System: A set of bacterial strains with specific mutations in the histidine (Salmonella) or
tryptophan (E. coli) operon, which render them unable to synthesize the respective amino
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acid. Strains are selected to detect various types of mutations (e.g., frameshift, base-pair
substitution).

o Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (e.g., S9 fraction from the liver of Aroclor 1254-induced rats) to mimic
mammalian metabolism.

e Procedure (Plate Incorporation Method):

o The test substance at several concentrations, the bacterial tester strain, and (if required)
the S9 mix are combined in molten top agar.

o This mixture is poured onto a minimal glucose agar plate.
o The plates are incubated for 48-72 hours.

o Data Analysis: The number of revertant colonies (colonies that have regained the ability to
grow in the absence of the specific amino acid) is counted for each concentration and
compared to the negative control. A substance is considered mutagenic if it produces a
dose-dependent increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect the potential of a substance to induce chromosomal damage
(clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells.

Methodology:

o Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or a
suitable cell line (e.g., CHO, V79, L5178Y, TK6).

o Metabolic Activation: The assay is conducted both with and without an S9 metabolic
activation system.

e Procedure:

o Cells are exposed to the test substance at various concentrations for a defined period
(e.g., 3-6 hours with S9, or a longer period without S9).
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o Following exposure, cells are washed and cultured in fresh medium containing
cytochalasin B, which blocks cytokinesis, leading to the accumulation of binucleated cells.

o Cells are harvested, fixed, and stained.

+ Data Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or
whole chromosomes outside the main nucleus) is scored in binucleated cells using a

microscope. A significant, dose-dependent increase in the frequency of micronucleated cells
indicates genotoxic potential.
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Caption: General workflow for preclinical toxicological screening of a drug candidate.
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Caption: Signaling pathway of Beta-1 adrenergic receptor and its blockade by Bevantolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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